REACTION_CXSMILES
|
[NH:1]1[CH:9]2[CH:4]([CH2:5][CH2:6][CH2:7][CH2:8]2)[CH2:3][CH:2]1[C:10]([OH:12])=[O:11].OS(O)(=O)=O>C(Cl)(Cl)Cl>[C:4]([O:11][C:10]([CH:2]1[CH2:3][CH:4]2[CH:9]([CH2:8][CH2:7][CH2:6][CH2:5]2)[NH:1]1)=[O:12])([CH3:9])([CH3:5])[CH3:3]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1C(CC2CCCCC12)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled in a dry ice/acetone bath
|
Type
|
CUSTOM
|
Details
|
by bubbling in excess isobutylene
|
Type
|
CUSTOM
|
Details
|
The mixture was sealed
|
Type
|
CUSTOM
|
Details
|
the ice bath removed
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
EtOAc was added
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate soln
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)C1NC2CCCCC2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 29.5 mmol | |
AMOUNT: MASS | 6.65 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 200% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |